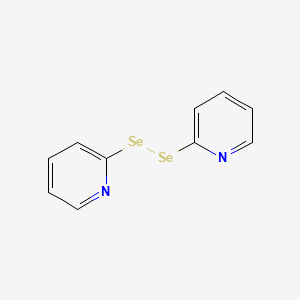

Pyridine, 2,2'-diselenobis-

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Pyridine, 2,2’-diselenobis- is a heterocyclic compound with a pyridine ring containing selenium atoms at the 2 and 2’ positions. It belongs to the class of 2-pyridone-containing heterocycles. These compounds are considered privileged scaffolds in drug discovery due to their unique properties, including hydrogen bond donor/acceptor behavior, nonpeptidic mimics, metabolic stability, solubility in water, and lipophilicity .

Synthesis Analysis

The synthesis of 2,2’-diselenobis-pyridine involves the incorporation of selenium atoms into the pyridine ring. One notable approach is the multicomponent reaction (MCR) method. Researchers have explored various MCRs to efficiently construct 2-pyridone-containing heterocycles. These reactions allow for the simultaneous assembly of multiple components, leading to diverse structures with potential bioactivity .

Applications De Recherche Scientifique

Synthesis of C2-Functionalized Pyridines and Quinolines

Scientific Field

Chemistry, specifically Organic Synthesis.

Application Summary

This compound is used in the synthesis of C2-functionalized pyridines and quinolines using N-oxide chemistry .

Methods of Application

The compound is treated with various reagents under appropriate activation conditions .

Results or Outcomes

The process results in the synthesis of C2-functionalized pyridines and quinolines .

Synthesis of Selenopyridines

Application Summary

The compound is used in the synthesis of Se-alkyl selenopyridines and bis-selenopyridine derivatives .

Methods of Application

An eco-friendly method is used by utilizing NaHSe instead of toxic hydrogen selenide .

Results or Outcomes

Successful synthesis of Se-alkyl selenopyridines and bis-selenopyridine derivatives .

Antioxidant Activity

Scientific Field

Biochemistry and Pharmacology.

Application Summary

The compound has been found to have better antioxidant activity than other disubstituted diaryl diselenides .

Methods of Application

The antioxidant activity was determined by measuring thiobarbituric acid reactive substances (TBARS) and protein carbonyl (PC) levels in rat liver homogenate .

Results or Outcomes

The compound showed the highest potency in reducing TBARS and PC levels .

Suppression of Nitric Oxide and Prostaglandin E2 Production

Application Summary

The compound has been found to suppress nitric oxide and prostaglandin E2 production .

Methods of Application

The suppression was investigated through molecular mechanisms .

Results or Outcomes

The compound was found to be an effective antioxidant agent against apoptotic cell death by acting as a radical scavenger .

Induction of G1 Arrest and Apoptosis in Human Lung Carcinoma Cells

Scientific Field

Oncology and Cell Biology.

Application Summary

The compound has been found to induce G1 arrest and apoptosis in human lung carcinoma (A549) cells .

Methods of Application

The induction was investigated through reactive oxygen species scavenging and reductive stress .

Results or Outcomes

The compound caused significant DNA damage, G1 phase arrest, and apoptosis .

Activation of Glycosides

Application Summary

The compound is used for the activation of glycosides .

Methods of Application

The activation is done through a reaction with the compound .

Results or Outcomes

The compound acts as a peptide coupling reagent and as an oxidizing agent .

Continuous Flow Synthesis of 2,2’-Diselenobis(Benzoic Acid) and Derivatives

Application Summary

The compound is used in the continuous flow synthesis of 2,2’-diselenobis(benzoic acid) (DSBA) and its derivatives .

Methods of Application

Water was used as a solvent in a reaction time as short as 90 seconds .

Results or Outcomes

The synthesis of DSBA was obtained in excellent yield .

Study of Cancer Cell Locomotion

Application Summary

The compound has been used to study the mechanism of cancer cell locomotion .

Methods of Application

The study was conducted using cancer cell models .

Results or Outcomes

The compound provided insights into the mechanism of cancer cell locomotion .

Synthesis of Complex Azaheterocycles

Application Summary

The compound is used in the synthesis of complex azaheterocycles .

Methods of Application

The synthesis involves treating readily available N-oxides with various reagents under appropriate activation conditions .

Results or Outcomes

The process results in the synthesis of complex azaheterocycles .

Cysteine Functionalization

Application Summary

The compound is used as a chemoselective tool for cysteine functionalization .

Methods of Application

The functionalization is done through a reaction with the compound .

Results or Outcomes

The compound acts as a chemoselective tool for cysteine functionalization .

Regulation of Aβ and Metal-Aβ Aggregation

Scientific Field

Neuroscience and Biochemistry.

Application Summary

The compound and its derivatives have been studied as potential chemical tools regulating Aβ and metal-Aβ aggregation by complexing metal ions .

Methods of Application

The regulation was investigated through complexing metal ions .

Results or Outcomes

Propriétés

IUPAC Name |

2-(pyridin-2-yldiselanyl)pyridine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8N2Se2/c1-3-7-11-9(5-1)13-14-10-6-2-4-8-12-10/h1-8H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CBQLVACGEMGVMI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)[Se][Se]C2=CC=CC=N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8N2Se2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40208669 |

Source

|

| Record name | 2,2'-Dipyridyl diselenide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40208669 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

314.1 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Pyridine, 2,2'-diselenobis- | |

CAS RN |

59957-75-4 |

Source

|

| Record name | 2,2'-Dipyridyl diselenide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059957754 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,2'-Dipyridyl diselenide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40208669 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[1-(3-Aminopropyl)-1H-indol-3-YL]-4-(1H-indol-3-YL)-1H-pyrrole-2,5-dione](/img/structure/B1221850.png)